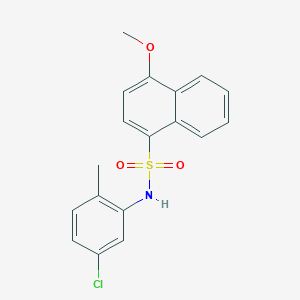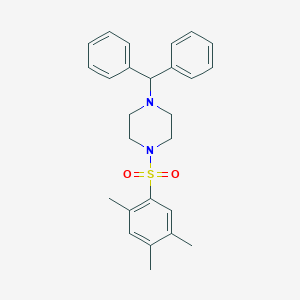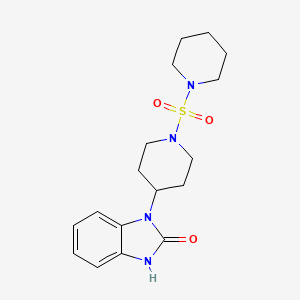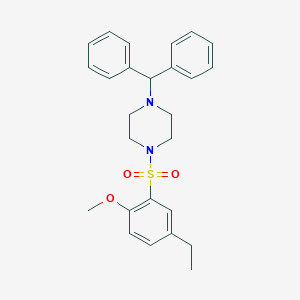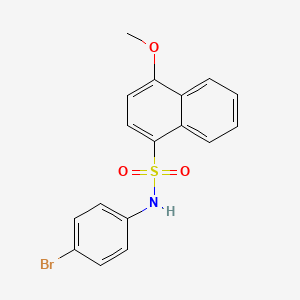
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide, also known as BMS-777607, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. It was first discovered and synthesized by Bristol-Myers Squibb in 2008 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide inhibits the activity of the c-Met receptor tyrosine kinase by binding to its ATP-binding site, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of tumor growth and metastasis. It has also been found to inhibit other signaling pathways that are involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth and metastasis, induce apoptosis in cancer cells, and inhibit angiogenesis. Additionally, it has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide is its specificity for the c-Met receptor tyrosine kinase, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, which could lead to its approval as a cancer treatment.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 4-methoxynaphthalene-1-amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of the c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer and is associated with tumor growth, invasion, and metastasis. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and liver cancer.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-16-10-11-17(15-5-3-2-4-14(15)16)23(20,21)19-13-8-6-12(18)7-9-13/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJHGAJBWBMYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


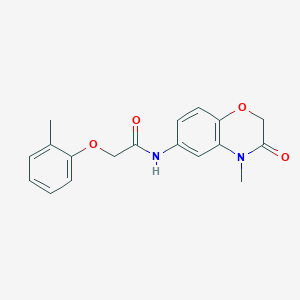

![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)
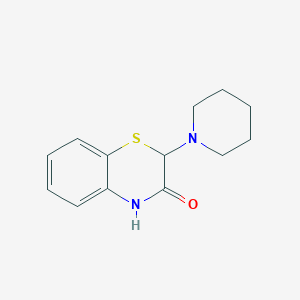
![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
